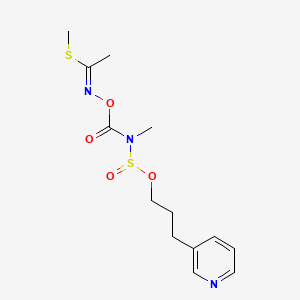
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with the molecular formula C13H19N3O4S2 . This compound is characterized by its unique structure, which includes a pyridine ring, a propoxy group, and a sulfinyl group, among others. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester include other sulfinyl-containing compounds and pyridine derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets this compound apart is its combination of a pyridine ring, a propoxy group, and a sulfinyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Propiedades
Número CAS |
84384-90-7 |
|---|---|
Fórmula molecular |
C13H19N3O4S2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
methyl (1E)-N-[methyl(3-pyridin-3-ylpropoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C13H19N3O4S2/c1-11(21-3)15-20-13(17)16(2)22(18)19-9-5-7-12-6-4-8-14-10-12/h4,6,8,10H,5,7,9H2,1-3H3/b15-11+ |
Clave InChI |
OGSIROPIBBEHOG-RVDMUPIBSA-N |
SMILES isomérico |
C/C(=N\OC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)/SC |
SMILES canónico |
CC(=NOC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















